molecular formula C16H17FN6O2S B2526490 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide CAS No. 1172053-33-6

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

カタログ番号 B2526490
CAS番号: 1172053-33-6
分子量: 376.41
InChIキー: ONVWNZRFWOBYKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have bioisosterically replaced the phenylsulfonamide moiety of a lead compound with pyrazole derivatives. This substitution led to the creation of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these derivatives, Compound X (designated as 15 ) demonstrated potent CDK2 inhibitory activity . The synthesis process likely includes the reaction between suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, followed by reflux .

科学的研究の応用

CDK2 Inhibition for Anticancer Therapy

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle regulation. Researchers have been keenly interested in developing selective CDK2 inhibitors for cancer treatment. In a recent study , a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was synthesized. Among these, compound 15 stood out as the most potent CDK2 inhibitor (Ki = 0.005 µM). It also demonstrated sub-micromolar antiproliferative activity against various cancer cell lines (GI50 = 0.127–0.560 μM). Mechanistic studies revealed that compound 15 reduced retinoblastoma phosphorylation, induced cell cycle arrest, and triggered apoptosis. This highlights the potential of this scaffold for developing effective CDK2 inhibitors in cancer therapy.

Bioisosteric Replacement Strategies

The phenylsulfonamide moiety in the lead compound was bioisosterically replaced with pyrazole derivatives. Pyrazole is a privileged scaffold found in many drugs, including anticancer kinase inhibitors. Its use as a bioisostere during lead optimization has been well-established . This strategic replacement led to the discovery of potent CDK2 inhibitors, emphasizing the importance of rational design in drug development.

Coordination Chemistry and Complex Salts

Interestingly, the compound 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) has been synthesized and characterized in complex salts with metal ions . These salts, such as [FeL2]X2 (X = BF4, ClO4, PF6), exhibit intriguing coordination chemistry. Such studies contribute to our understanding of ligand-metal interactions and have implications in materials science and catalysis.

Triazolo-Thiadiazine Derivatives via One-Pot Synthesis

In another context, researchers have synthesized a series of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives . This one-pot, four-component method yielded these derivatives in excellent yields. Such compounds may find applications in medicinal chemistry or materials science.

特性

IUPAC Name

5-fluoro-2-methyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-12-3-4-13(17)9-14(12)26(24,25)22-7-6-18-15-10-16(20-11-19-15)23-8-2-5-21-23/h2-5,8-11,22H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVWNZRFWOBYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。